ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
The synthesis of ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis or the Nenitzescu synthesis . Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and solvents of low toxicity .
Chemical Reactions Analysis
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions . The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules . These interactions can result in the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a hydroxyl group instead of the dinitrobenzoyloxy group, leading to different chemical reactivity and biological activity.
Indole-3-carboxylic acid derivatives: These compounds have a carboxylic acid group at the 3-position, which can influence their solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O8/c1-3-39-29(34)26-17(2)30(19-9-5-4-6-10-19)27-23-12-8-7-11-22(23)25(16-24(26)27)40-28(33)18-13-20(31(35)36)15-21(14-18)32(37)38/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPVCVEGRYVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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